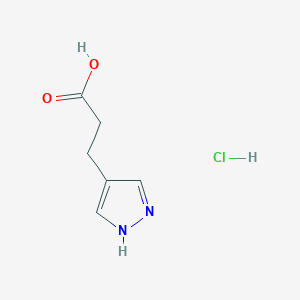
3-(1H-pyrazol-4-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1H-pyrazol-4-yl)propanoic acid hydrochloride is a chemical compound with the empirical formula C6H9ClN2O2 . It is a part of the heterocyclic building blocks and halogenated heterocycles .
Synthesis Analysis
The synthesis of pyrazole derivatives like 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example is the reaction of pyrazole-1H-4-yl-acrylic acids to 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acids, which was carried out using Pd-charcoal and diimide methods .Molecular Structure Analysis
The molecular structure of 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride consists of a pyrazole ring attached to a propanoic acid group. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They participate in various chemical reactions, including [3 + 2] cycloadditions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .Physical And Chemical Properties Analysis
3-(1H-pyrazol-4-yl)propanoic acid hydrochloride is a solid substance . It has a molecular weight of 176.60 . The SMILES string representation of its structure is O=C(O)CCN1N=CC=C1.[H]Cl .Scientific Research Applications
Synthesis and Structural Analysis
3-(1H-pyrazol-4-yl)propanoic acid hydrochloride and its derivatives are primarily utilized in synthesis and structural analysis within organic and inorganic chemistry. For instance, Kumarasinghe et al. (2009) detailed the synthesis of 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and a related compound, emphasizing the complexity of identifying regioisomers through spectroscopic techniques alone. They highlighted the necessity of single-crystal X-ray analysis for unambiguous structure determination, showcasing the compound's extensive use of hydrogen bonding and unique crystallization behaviors (Kumarasinghe, Hruby, & Nichol, 2009).
Corrosion Inhibition
In the field of materials science, derivatives of 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride have been explored for their corrosion inhibition properties. Olasunkanmi and Ebenso (2019) conducted studies on quinoxaline-based propanones, revealing their potential as inhibitors of mild steel corrosion in hydrochloric acid. Their research demonstrates the compounds' mixed-type inhibitory action, reducing the rate of both anodic and cathodic corrosion reactions. This highlights the utility of 3-(1H-pyrazol-4-yl)propanoic acid derivatives in protecting metal surfaces from corrosive environments (Olasunkanmi & Ebenso, 2019).
Fluorescent Property Evaluation
The exploration of fluorescent properties is another significant area of application. Hasan, Abbas, and Akhtar (2011) synthesized a series of 1,3,5-triaryl-2-pyrazolines, demonstrating their fluorescence in the blue region of the visible spectrum when irradiated with ultraviolet radiation. This research underlines the potential of 3-(1H-pyrazol-4-yl)propanoic acid derivatives in the development of new fluorescent materials, contributing to advancements in optical and materials science (Hasan, Abbas, & Akhtar, 2011).
Antibacterial and Antifungal Activities
Furthermore, the modification of polymers with amine compounds derived from 3-(1H-pyrazol-4-yl)propanoic acid has been studied for medical applications. Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including 3-(1H-pyrazol-4-yl)propanoic acid derivatives, enhancing their antibacterial and antifungal activities. This indicates the compound's relevance in developing new materials for medical and pharmaceutical applications (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
3-(1H-pyrazol-4-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c9-6(10)2-1-5-3-7-8-4-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOYHNNJZQBMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-4-yl)propanoic acid hydrochloride | |
CAS RN |
1909312-08-8 |
Source


|
| Record name | 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane](/img/structure/B2928074.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2928075.png)
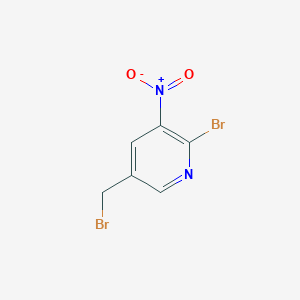
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide](/img/structure/B2928078.png)
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2928079.png)
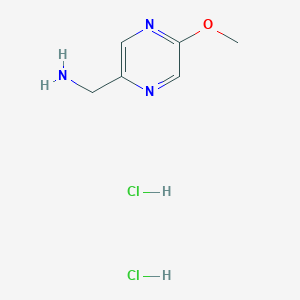

![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)
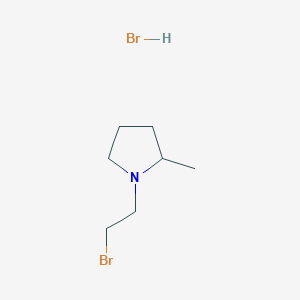
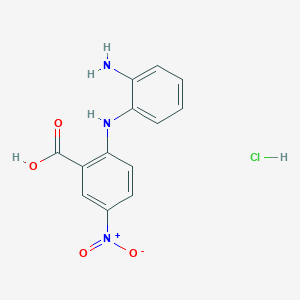

![N-Methyl-N-[2-[(2-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2928092.png)
![N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2928093.png)
